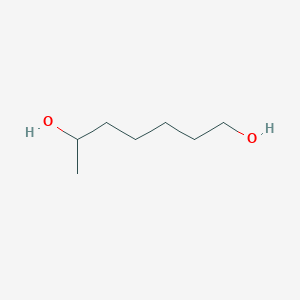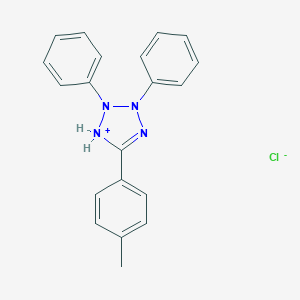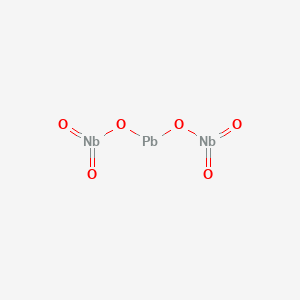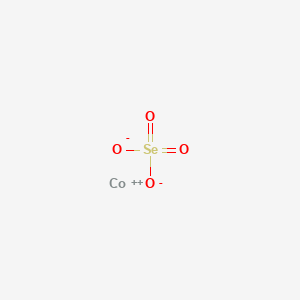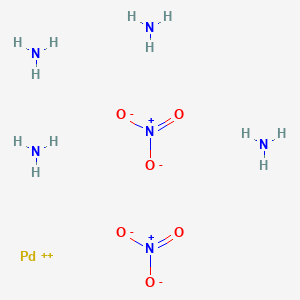
Tetraamminepalladium(2+) dinitrate
Descripción general
Descripción
Tetraamminepalladium(2+) dinitrate, with the chemical formula Pd(NH3)4(NO3)2, is a coordination complex of palladium. This compound is known for its applications in catalysis and material science. It is a valuable precursor for synthesizing various palladium-containing materials, especially heterogeneous catalysts .
Mecanismo De Acción
Target of Action
Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, primarily targets unfunctionalized alkanes . It is used as a precursor to heterogeneous platinum catalysts for isomerizing these alkanes .
Mode of Action
The compound interacts with its targets through a series of catalytic reactions . It is used to prepare a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of propylene to propylene oxide . This process involves the in situ generation of H2O2 and the subsequent oxidation of propylene .
Result of Action
The result of the action of this compound is the conversion of propylene to propylene oxide . This is achieved through the generation of H2O2 and the subsequent oxidation process .
Action Environment
The action of this compound is influenced by environmental factors. The compound is only brought on the market in solution (usually with 6-7% Pd content) because of the explosive properties of the solid form . The solvent can, however, be separated without affecting the chemical stability of the substance . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent and concentration in which it is used.
Análisis Bioquímico
Cellular Effects
Palladium compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known to be used in the preparation of a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide , suggesting it may have a role in these reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Palladium compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that palladium compounds can interact with various transporters and binding proteins .
Subcellular Localization
Palladium compounds are known to localize in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraamminepalladium(2+) dinitrate can be synthesized by reacting palladium(II) nitrate with ammonia. The reaction typically involves dissolving palladium(II) nitrate in water and then adding an excess of ammonia solution. The mixture is stirred until the formation of the tetraammine complex is complete. The reaction can be represented as:
Pd(NO3)2+4NH3→Pd(NH3)4(NO3)2
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tetraamminepalladium(2+) dinitrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form palladium metal or other palladium complexes.
Substitution: The ammonia ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Reactions often involve oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as phosphines or halides can replace ammonia under appropriate conditions.
Major Products:
Oxidation: Palladium(II) oxide or other oxidized palladium species.
Reduction: Palladium metal or palladium(0) complexes.
Substitution: Various palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetraamminepalladium(2+) dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing palladium catalysts, which are essential in various organic reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Palladium complexes have been explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate the use of palladium complexes in drug development.
Comparación Con Compuestos Similares
Tetraamminepalladium(2+) chloride: Similar in structure but with chloride anions instead of nitrate.
Palladium(II) nitrate: Lacks the ammonia ligands and has different reactivity.
Diamminedinitritoplatinum(2+): A platinum analog with similar coordination but different metal center.
Uniqueness: Tetraamminepalladium(2+) dinitrate is unique due to its specific combination of palladium and ammonia ligands, which imparts distinct catalytic properties. Its ability to act as a precursor for various palladium catalysts makes it particularly valuable in both research and industrial applications .
Propiedades
IUPAC Name |
azane;palladium(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMMNCAAAYGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90893423 | |
| Record name | Palladium(II) nitrate tetraamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraamminepalladium(II) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17940 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13601-08-6 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(II) nitrate tetraamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminepalladium(2+) dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can exposure to Tetraamminepalladium(II) nitrate cause allergic reactions?
A: Yes, occupational exposure to Tetraamminepalladium(II) nitrate can lead to allergic reactions. A case study reported a laboratory technician developing contact urticaria and rhinitis due to immediate allergy to palladium salts, including Tetraamminepalladium(II) nitrate. [] Symptoms included itchy facial erythema, urticarial wheals, rhinitis, sneezing, and eye itching upon exposure to the compound. []
Q2: What are the applications of Tetraamminepalladium(II) nitrate in material science?
A: Tetraamminepalladium(II) nitrate is used as a precursor for depositing palladium onto various materials. One example is its application in the production of Pd/Z (Palladium deposited on zeolite), a material used in the Purge Stripper System for tritium facilities. [] The compound, in conjunction with Type 4A zeolite, facilitates the deposition process. []
Q3: How does the choice of palladium precursor influence catalytic activity in toluene oxidation?
A: The choice of palladium precursor significantly affects the catalytic activity in toluene oxidation. A study comparing Tetraamminepalladium(II) nitrate and palladium chloride as precursors for Pd/Al2O3 catalysts found that the former resulted in superior performance. [] This difference is attributed to the smaller particle size, enhanced dispersion, and higher specific surface area achieved with Tetraamminepalladium(II) nitrate, leading to higher catalytic activity in toluene oxidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


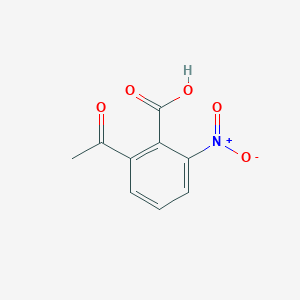
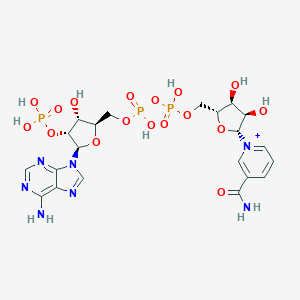
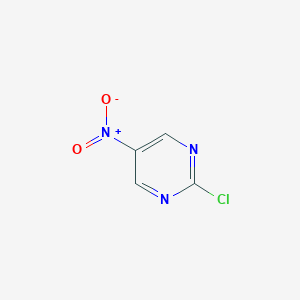

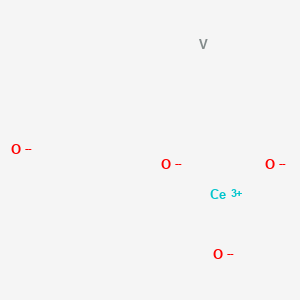

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

